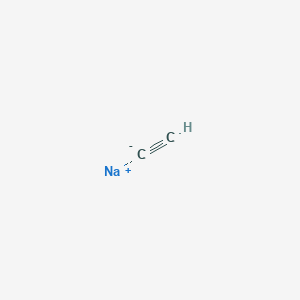

![molecular formula C14H12N2O4 B094768 4,4'-二氨基-[1,1'-联苯]-2,2'-二羧酸 CAS No. 17557-76-5](/img/structure/B94768.png)

4,4'-二氨基-[1,1'-联苯]-2,2'-二羧酸

描述

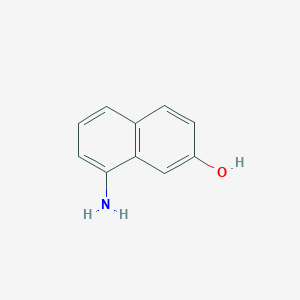

The compound 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a derivative of biphenyl-4,4'-dicarboxylic acid, which is a biphenyl compound with carboxylic acid groups at the 4 and 4' positions. This compound is of interest due to its potential applications in the synthesis of coordination polymers and its role in forming hydrogen-bonded networks in cocrystals.

Synthesis Analysis

The synthesis of related compounds involves the use of semi-rigid polycarboxylic acids, such as the one mentioned in the first paper, where 4',4',4'-[(trimethylamino)]-tris[(1,1'-biphenyl)-2-carboxylic acid] (H3TMCA) is synthesized and used to self-assemble cadmium coordination polymers under solvothermal conditions . Although not the exact compound , this process highlights the potential synthetic routes that could be adapted for the synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid by incorporating amino groups instead of trimethylamino groups.

Molecular Structure Analysis

The molecular structure of coordination polymers derived from similar biphenyl dicarboxylic acids can vary significantly, as demonstrated by the three cadmium coordination polymers with different topologies and point symbols . This suggests that the molecular structure of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid could also lead to diverse coordination polymers with unique geometries, depending on the reaction conditions and the metals involved.

Chemical Reactions Analysis

The chemical reactivity of biphenyl dicarboxylic acid derivatives is showcased in the formation of cocrystals and diamides. For instance, biphenyl-4,4'-dicarboxylic acid reacts with a dipyridyl base to form a molecular co-crystal with a distinct hydrogen-bonding pattern . Similarly, the reaction of carboxylic acid chlorides with amines can lead to the formation of diamides . These reactions are indicative of the types of chemical transformations that 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid might undergo, such as forming amide bonds or participating in hydrogen-bonding networks.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl dicarboxylic acid derivatives can be quite varied. For example, the cadmium coordination polymers mentioned in the first paper exhibit solid-state photoluminescence properties . The hydrogen-bonded sheets in the cocrystal formed by biphenyl-4,4'-dicarboxylic acid demonstrate the ability of these compounds to engage in extensive intermolecular interactions, which can influence their physical properties . These insights suggest that 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid may also possess unique optical properties and the ability to form stable supramolecular structures through hydrogen bonding.

科研应用

Catalytic CO2 Conversion: 这种化合物作为基于铜桨轮金属有机框架(MOF)的一部分,已经显示出在与环氧丙烷发生催化CO2环加成反应中的高效率,产生环状碳酸酯,为设计在常温下进行CO2化学转化的催化剂提供了一种新策略(Wei & Ye, 2019)。

Polymer Synthesis: 它已被用于合成热致向液晶聚酯酰亚胺,表明其在聚合物化学中的实用性(Abajo et al., 1997)。

Chemical Stability of MOFs: 在配体中引入类似4,4'-二氨基-[1,1'-联苯]-2,2'-二羧酸的分子内氢键可以增强MOFs的化学稳定性,为设计高度稳定的MOFs以广泛应用提供了见解(Wang等,2020)。

High-Performance Polymers: 这种化合物已参与合成聚(苯并噻唑)等聚合物,有助于高性能材料的开发(Hu et al., 1998)。

Supramolecular Chemistry: 其衍生物已被研究用于与各种二羧酸形成超分子组装,有助于晶体工程和分子识别领域(Nandy et al., 2016)。

Fuel Cell Technology: 类似于4,4'-二氨基-[1,1'-联苯]-2,2'-二羧酸的结构,如磺化二胺,已被用于开发用于燃料电池应用的磺化聚酰亚胺(Fang et al., 2002)。

Safety And Hazards

性质

IUPAC Name |

5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDOBRSMHTMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

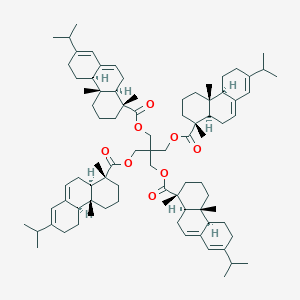

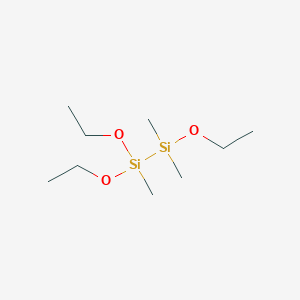

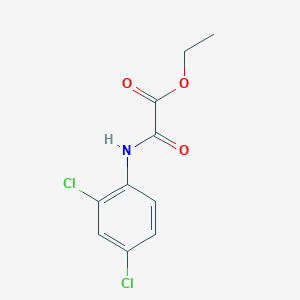

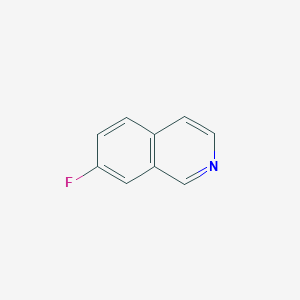

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。